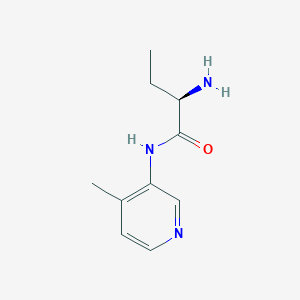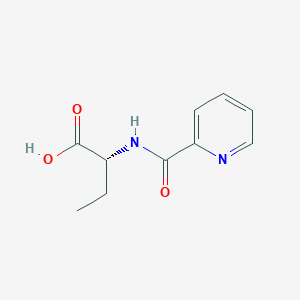![molecular formula C11H19NO3 B7581729 N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This compound has been found to have potential therapeutic benefits in the treatment of various medical conditions, including chronic pain, cancer, and neurological disorders.
Wirkmechanismus
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This compound binds to these receptors and activates them, leading to a cascade of biochemical and physiological responses.
Biochemical and Physiological Effects:
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, the use of this compound is also associated with certain limitations, including its potential for abuse and its potential to cause adverse effects in animal models.
Zukünftige Richtungen
There are several future directions for the research on N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940, including the development of new drugs based on its structure, the exploration of its potential therapeutic benefits in various medical conditions, and the investigation of its mechanisms of action at the molecular level. Additionally, further research is needed to better understand the potential risks and benefits associated with the use of this compound in both animal and human models.
Synthesemethoden
The synthesis of N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 involves the reaction of cyclohexanone with 3-(1,1-dimethylheptyl)resorcinol to form a ketone intermediate. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with oxalyl chloride to form the oxolane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-3-1-2-8(10)6-12-11(14)9-4-5-15-7-9/h8-10,13H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMMOAXVQFTQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)


![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)